4-Hydroxy-4-(methylnitrosoamino)-1-(3-pyridinyl)-1-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-4-(methylnitrosoamino)-1-(3-pyridinyl)-1-butanone is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-4-(methylnitrosoamino)-1-(3-pyridinyl)-1-butanone involves several steps. The synthetic routes typically include the use of specific reagents and conditions to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Hydroxy-4-(methylnitrosoamino)-1-(3-pyridinyl)-1-butanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are carefully selected to optimize the reaction outcomes. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and pathways. In biology and medicine, it is investigated for its potential therapeutic effects and interactions with biological molecules. In industry, it may be used in the development of new materials or processes.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-4-(methylnitrosoamino)-1-(3-pyridinyl)-1-butanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context and application. Understanding the molecular targets and pathways involved is crucial for optimizing its use in different fields.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4-Hydroxy-4-(methylnitrosoamino)-1-(3-pyridinyl)-1-butanone stands out due to its unique structure and properties Similar compounds may include other nitrosoamino derivatives or pyridinyl-containing molecules
Eigenschaften
CAS-Nummer |
136004-00-7 |
---|---|
Molekularformel |
C10H13N3O3 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
N-(1-hydroxy-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide |
InChI |
InChI=1S/C10H13N3O3/c1-13(12-16)10(15)5-4-9(14)8-3-2-6-11-7-8/h2-3,6-7,10,15H,4-5H2,1H3 |
InChI-Schlüssel |
UIPLZNGNFRQXQE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(CCC(=O)C1=CN=CC=C1)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.